1,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole
Description
Properties
IUPAC Name |
1,5-dimethyl-4-pyrrolidin-2-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-7-8(6-11-12(7)2)9-4-3-5-10-9/h6,9-10H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPRJYIFYSOIHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in material science and engineering.
Mechanism of Action
The mechanism by which 1,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole exerts its effects involves interactions with specific molecular targets and pathways. The pyrazole ring can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
4-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-methoxyaniline (S2) :
This compound, synthesized via Suzuki coupling, has a methoxyaniline group at the 4-position . The methoxy group is electron-donating, contrasting with the pyrrolidine’s mixed electron-donating/accepting nature. This difference impacts reactivity in cross-coupling reactions and solubility in polar solvents.- 1,5-Dimethyl-3-(pyrrolidin-2-yl)-1H-pyrazole (CAS: C9H8BrN3): Here, the pyrrolidine substituent is at the 3-position instead of the 4-position .
Functional Group Variations
- (E)-1,5-Dimethyl-4-[3-(4-nitrobenzyl-oxy)benzylideneamino]-2-phenyl-1H-pyrazol-3(2H)-one: The 4-position features a nitrobenzyl-oxy benzylideneamino group, introducing strong electron-withdrawing effects . This contrasts with the pyrrolidine’s ability to participate in hydrogen bonding, making the nitro derivative less metabolically stable but more reactive in electrophilic substitutions.
- 1,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: This boronate ester is a key intermediate for Suzuki-Miyaura cross-coupling .
Ring Saturation and Conformational Flexibility
- 3,5-Diaryl Substituted-2-Pyrazolines :
These compounds have a partially saturated pyrazole ring, increasing conformational flexibility compared to the fully aromatic pyrazole core in the target compound . This flexibility may enhance binding to certain biological targets but reduce thermal stability.
Physicochemical and Pharmacological Properties
Biological Activity
1,5-Dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole is a chemical compound with the molecular formula CHN and a molecular weight of 165.24 g/mol. This compound is notable for its unique pyrazole ring structure, which is substituted with a pyrrolidinyl group and two methyl groups. Recent studies have highlighted its potential biological activities, making it a subject of interest in pharmacological research.
The compound can be synthesized through various methods, including classical synthesis involving the condensation of hydrazine with diketones to form the pyrazole ring. The mechanism of action primarily involves binding to specific enzymes or receptors, modulating their activity and leading to various biological effects.
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 165.24 g/mol |
| IUPAC Name | This compound |
| InChI Key | TVPRJYIFYSOIHZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=NN1C)C2CCCN2 |
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including anti-inflammatory, anti-microbial, and potential anti-cancer properties. Below are summarized findings from various studies:
Anti-Microbial Activity
Several studies have explored the anti-microbial properties of pyrazole derivatives. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as E. coli and S. aureus. The presence of specific functional groups enhances this activity:
- A study reported that derivatives containing a piperidine moiety exhibited significant anti-bacterial activity against E. coli and Pseudomonas aeruginosa .
Anti-Cancer Activity
The anticancer potential of pyrazole derivatives has been investigated using various cancer cell lines. For example:
- In vitro studies demonstrated that certain pyrazole derivatives reduced the viability of A549 human lung adenocarcinoma cells significantly when compared to standard chemotherapeutic agents like cisplatin .
- Another study indicated that modifications in the pyrazole structure could lead to varying degrees of cytotoxicity against cancer cells, suggesting that specific substitutions are crucial for enhancing anticancer efficacy .
Case Study 1: Synthesis and Testing
Research conducted by Argade et al. synthesized novel pyrazole derivatives and tested them against common bacterial strains. The results indicated that certain compounds exhibited potent activity comparable to standard antibiotics .
Case Study 2: Anticancer Evaluation
In a study evaluating the anticancer properties of various pyrazole derivatives, compounds were tested on A549 cells at concentrations up to 100 µM. The results showed some derivatives achieved over 70% reduction in cell viability, indicating considerable anticancer potential .
Summary of Findings
| Biological Activity | Observations |
|---|---|
| Anti-Microbial | Effective against E. coli, S. aureus, etc. |
| Anti-Cancer | Significant cytotoxicity against A549 cells |
| Mechanism | Modulation of enzyme/receptor activity |
Preparation Methods
Stepwise Synthesis Approach
Key Reaction Details
- Cyclocondensation: The reaction of hydrazine with acetylacetone under acidic or neutral conditions yields 1,5-dimethylpyrazole efficiently.
- Formylation: Selective formylation at position 4 can be achieved via Vilsmeier-Haack or related formylation reactions to introduce an aldehyde group.
- Reductive amination: The aldehyde intermediate reacts with pyrrolidine to form an imine, which is then reduced to the pyrrolidin-2-yl substituent using mild reducing agents like sodium triacetoxyborohydride, yielding the target compound.
Research Findings and Optimization
- Yields and Selectivity: The cyclocondensation step typically achieves high yields (70–90%) with good regioselectivity for 1,5-dimethyl substitution. Reductive amination yields depend on reaction conditions but can reach up to 85% with optimized catalysts and solvents.
- Catalysts and Solvents: Use of aprotic polar solvents such as dimethylacetamide (DMAc) or dimethylformamide (DMF) can improve regioselectivity and yield in cyclocondensation and reductive amination steps.
- Temperature and Time: Ambient to slightly elevated temperatures (25–60 °C) are generally sufficient for these reactions, with reaction times ranging from a few hours to overnight.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield Range (%) | Remarks |
|---|---|---|---|---|---|
| Cyclocondensation of hydrazine with 1,3-diketones | Hydrazine, acetylacetone | Acidic or neutral medium | Room temp to 60 °C, 2–12 h | 70–90 | Forms 1,5-dimethylpyrazole core |
| Formylation at position 4 | 1,5-Dimethylpyrazole | Vilsmeier-Haack reagent (POCl3/DMF) | 0–25 °C, 1–3 h | 60–80 | Introduces aldehyde for amination |
| Reductive amination with pyrrolidine | 4-Formyl-1,5-dimethylpyrazole, pyrrolidine | Sodium triacetoxyborohydride | Room temp, 12–24 h | 60–85 | Introduces pyrrolidin-2-yl substituent |
Q & A
Q. Q: What are the foundational synthetic routes for preparing 1,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole?
A: The synthesis typically involves functionalization of the pyrazole core. A common approach is nucleophilic substitution or condensation reactions. For example, analogous pyrazole derivatives (e.g., 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide) are synthesized by reacting 1,5-dimethyl-1H-pyrazole with chloroacetyl chloride in dichloromethane using triethylamine as a base . Adapting this method, introducing the pyrrolidin-2-yl group may require coupling agents (e.g., EDC/HOBt) or metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to achieve regioselective substitution at position 4. Solvent choice (polar aprotic solvents like DMF) and temperature control (0–25°C) are critical to minimize side reactions.
Structural Confirmation via X-ray Crystallography
Q. Q: How can researchers validate the molecular structure of this compound experimentally?
A: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Using SHELX programs (e.g., SHELXL for refinement), researchers can resolve the crystal structure, confirming substituent positions and bond geometries . For example, a related pyrazole derivative (Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate) was characterized via SC-XRD, revealing intermolecular hydrogen bonds and π-π stacking . Key parameters include refining anisotropic displacement parameters and validating the structure against residual density maps. High-resolution data (≤ 0.8 Å) and twinning tests (via PLATON) are recommended for accuracy.
Regiochemical Control in Pyrazole Functionalization
Q. Q: How can regioselectivity be ensured when introducing substituents at position 4 of the pyrazole ring?
A: Regioselectivity depends on electronic and steric factors. Electron-donating groups (e.g., methyl at position 1 and 5) direct electrophilic substitution to position 4. For nucleophilic additions, Pd-catalyzed C–H activation (e.g., using Pd(OAc)₂ with ligands like PPh₃) can target position 4 selectively . Computational modeling (DFT) aids in predicting reactivity, as seen in studies on pyrazolo[1,5-a]pyrazinones . Alternative strategies include using directing groups (e.g., boronic esters) or leveraging steric hindrance from bulky substituents .
Advanced Synthetic Optimization
Q. Q: What advanced techniques improve yield and purity in synthesizing this compound?
A:
- Ultrasound-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and improves yields via cavitation-enhanced mixing, as demonstrated for pyrazolone derivatives .
- Microwave irradiation : Accelerates thermal reactions (e.g., cyclocondensation) with precise temperature control.
- Flow chemistry : Enables continuous production with in-line purification (e.g., scavenger resins).
- Chiral resolution : If the pyrrolidine moiety introduces stereochemistry, chiral HPLC or enzymatic resolution ensures enantiopurity .
Resolving Data Contradictions in Crystallographic Studies
Q. Q: How should researchers address discrepancies in reported hydrogen-bonding patterns or crystal packing?
A: Use graph-set analysis (as per Etter’s rules) to systematically categorize hydrogen bonds (e.g., D(2) motifs for dimeric interactions) . For conflicting data, re-evaluate diffraction data with alternative software (Olex2 or Mercury) and validate against theoretical models (Hirshfeld surface analysis). Case studies on pyrazole derivatives show that solvent inclusion or polymorphism (e.g., enantiotropic transitions) often explain discrepancies .
Biological Activity Profiling
Q. Q: What methodologies assess the biological potential of this compound?
A:
- Enzyme inhibition assays : Use fluorescence-based or calorimetric (ITC) methods to measure binding affinity to targets like kinases or proteases.
- Molecular docking : Tools like AutoDock Vina predict interactions with active sites (e.g., comparing to pyrrolidinyl-containing inhibitors in ).
- ADMET profiling : Employ in vitro models (Caco-2 for permeability, microsomal stability tests) to evaluate drug-likeness.
Intermolecular Interaction Analysis
Q. Q: How do hydrogen-bonding networks influence the compound’s solid-state properties?
A: Hydrogen bonds (e.g., N–H···O or C–H···π) dictate crystal packing and stability. For example, graph-set analysis of pyrazole derivatives reveals that bifurcated hydrogen bonds (R²₂(8) motifs) enhance thermal stability . Computational tools (CrystalExplorer) quantify interaction energies, while DSC/TGA experiments correlate these interactions with melting points or decomposition behavior .
Advanced Crystallographic Challenges
Q. Q: How can researchers handle twinning or poor diffraction quality in structural studies?
A: For twinned crystals, use SHELXD/SHELXE to deconvolute overlapping reflections . High-throughput phasing (e.g., via molecular replacement with AlphaFold-predicted models) aids in low-resolution cases. Synchrotron radiation (e.g., at 0.7 Å wavelength) improves data quality for weakly diffracting samples. For dynamic disorder (common in flexible pyrrolidine rings), refine anisotropic displacement parameters and apply SQUEEZE (in PLATON) to model solvent regions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
